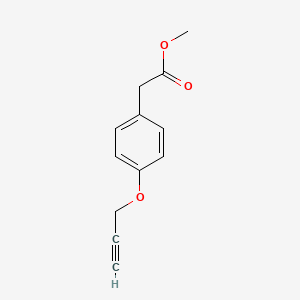
Methyl 4-(2-propyn-1-yloxy)-benzeneacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(2-propyn-1-yloxy)-benzeneacetate is an organic compound that features a benzene ring substituted with a propyn-1-yloxy group and an ester functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-propyn-1-yloxy)-benzeneacetate typically involves the reaction of 4-hydroxybenzeneacetic acid with propargyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified using methanol and a suitable acid catalyst to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the propyn-1-yloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol, while reduction of the alkyne group can produce alkenes or alkanes.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 4-(2-propyn-1-yloxy)benzeneacetic acid.
Reduction: Formation of 4-(2-propyn-1-yloxy)benzeneethanol.
Substitution: Formation of halogenated derivatives such as 4-(2-propyn-1-yloxy)-2-bromobenzeneacetate.
科学研究应用
Methyl 4-(2-propyn-1-yloxy)-benzeneacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the development of advanced materials and chemical probes for various industrial applications.
作用机制
The mechanism of action of Methyl 4-(2-propyn-1-yloxy)-benzeneacetate involves its interaction with specific molecular targets and pathways. The propyn-1-yloxy group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is exploited in the design of chemical probes and drug delivery systems. Additionally, the ester group can undergo hydrolysis, releasing the active acid form that can interact with biological targets.
相似化合物的比较
- 4-(2-Propyn-1-yloxy)benzoic acid
- 4-(2-Propyn-1-yloxy)benzyl alcohol
- 4-(2-Propyn-1-yloxy)benzaldehyde
Comparison: Methyl 4-(2-propyn-1-yloxy)-benzeneacetate is unique due to its ester functional group, which imparts different reactivity and solubility properties compared to its acid, alcohol, and aldehyde counterparts. The ester group allows for easier incorporation into polymeric materials and can be hydrolyzed under mild conditions to release the active acid form, making it a versatile intermediate in organic synthesis and pharmaceutical development.
属性
IUPAC Name |
methyl 2-(4-prop-2-ynoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-3-8-15-11-6-4-10(5-7-11)9-12(13)14-2/h1,4-7H,8-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYFEVJNPRAYKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
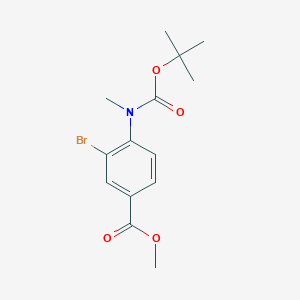
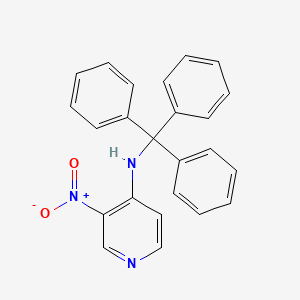
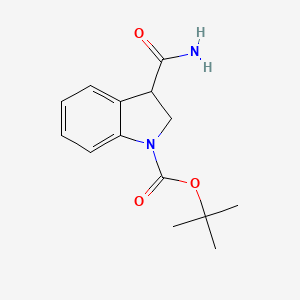
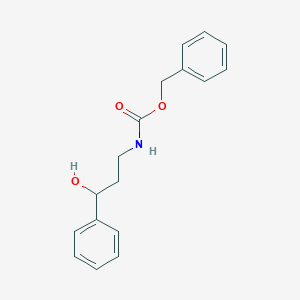
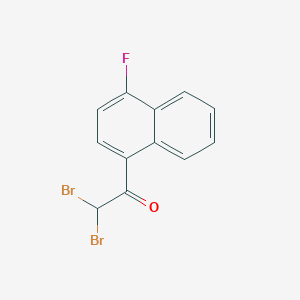
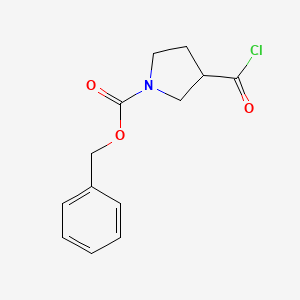
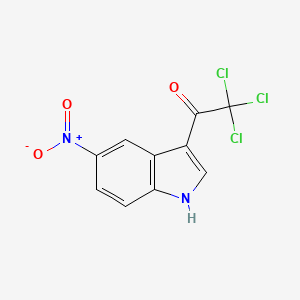
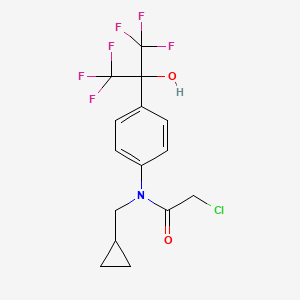
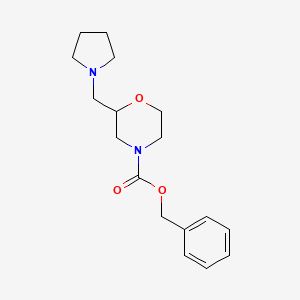
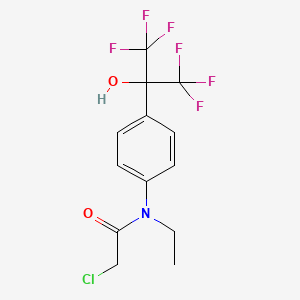
![2,5-Bis(2-ethylhexyl)-3,6-bis(5-(trimethylstannyl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B6314735.png)
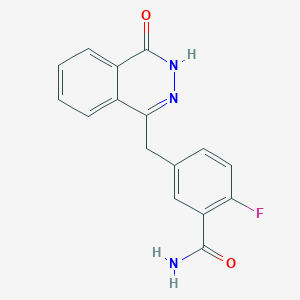
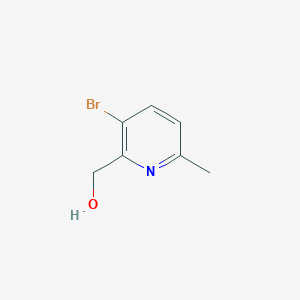
![2-Chloro-7-iodo-5-(triphenylmethyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B6314757.png)
